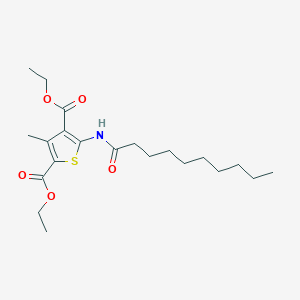
Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.
Introduction of the Decanoylamino Group: The decanoylamino group can be introduced via an amide formation reaction, where decanoic acid is reacted with an amine derivative of the thiophene ring.
Esterification: The final step involves esterification to introduce the diethyl ester groups at the 2,4-positions of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes, depending on the target functional group.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Cellular Pathways: Affecting cellular processes such as apoptosis, cell proliferation, or differentiation.
Comparison with Similar Compounds
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate: Known for its anticancer and antimicrobial activities.
Thiophene Derivatives: Various thiophene-based compounds are used in medicinal chemistry and materials science.
Uniqueness: Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its long decanoylamino chain and ester groups make it a versatile compound for various applications.
Properties
CAS No. |
312534-56-8 |
|---|---|
Molecular Formula |
C21H33NO5S |
Molecular Weight |
411.6g/mol |
IUPAC Name |
diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H33NO5S/c1-5-8-9-10-11-12-13-14-16(23)22-19-17(20(24)26-6-2)15(4)18(28-19)21(25)27-7-3/h5-14H2,1-4H3,(H,22,23) |
InChI Key |
SLAKPYLIYJYFKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















